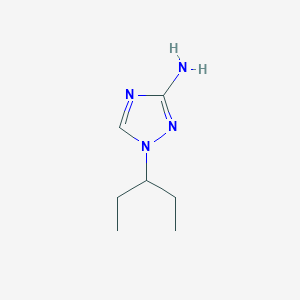

1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-pentan-3-yl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H14N4/c1-3-6(4-2)11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

BHSONZJCUAPDBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1C=NC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Pentan 3 Yl 1h 1,2,4 Triazol 3 Amine Derivatives

Classical and Contemporary Approaches to 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with a variety of synthetic routes available. These methods can be broadly categorized into cyclization reactions, one-pot multicomponent strategies, and post-synthesis functionalization.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Amidines

A foundational approach to the synthesis of 1,2,4-triazoles involves the cyclization of hydrazine derivatives with compounds containing a carbon-nitrogen double bond, such as amidines or their precursors. researchgate.net This method is versatile, allowing for the introduction of substituents on the triazole ring based on the choice of starting materials. The general mechanism involves the initial reaction of the hydrazine with the amidine to form a hydrazinecarboximidamide intermediate, which then undergoes cyclization to form the triazole ring. nih.gov

For the synthesis of 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine, this would conceptually involve the reaction of pentan-3-ylhydrazine (B12438127) with a suitable C1 synthon, such as cyanamide (B42294) or a derivative thereof. The reaction of alkylhydrazines with N-acyl-S-methylisothioureas has been shown to produce 1-alkyl-3-amino-5-substituted-1H- nih.govacs.orgresearchgate.nettriazoles. nih.gov A plausible route could, therefore, involve the reaction of pentan-3-ylhydrazine with an N-cyano-S-methylisothiourea.

Table 1: Proposed Cyclization Reactions for this compound

| Hydrazine Derivative | Amidine/C1 Synthon | Potential Intermediate | Product |

|---|---|---|---|

| Pentan-3-ylhydrazine | Cyanamide | N-(pentan-3-yl)hydrazinecarboximidamide | This compound |

One-Pot and Multicomponent Reaction Strategies

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity rapidly. researchgate.net These strategies are particularly well-suited for the synthesis of complex heterocyclic systems like substituted 1,2,4-triazoles. acs.org Several MCRs have been developed for the synthesis of 1-aryl-1,2,4-triazoles from anilines, showcasing the power of this approach. acs.org

A potential multicomponent strategy for the synthesis of this compound could involve the reaction of pentan-3-ylhydrazine, a source for the C3-amino group such as a cyanamide derivative, and a cyclizing agent in a single reaction vessel. Visible light-enhanced [3+2] cycloaddition reactions of N,N-disubstituted hydrazines with organo-cyanamides have been reported for the synthesis of polysubstituted 1,2,4-triazol-3-amines, which could be adapted for this purpose. researchgate.net Another approach involves an iron(III) catalyzed one-pot synthesis of 3-amino-1,2,4-triazoles from hydroxylamine, cyanamide, and various nitriles, although this would require subsequent N-alkylation. researchgate.net

Palladium-Catalyzed Coupling Reactions for Triazole Functionalization

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic rings. While often used for C-C and C-N bond formation with aryl halides, these methods can also be applied to the N-alkylation of azoles. This approach would involve the synthesis of the parent 1H-1,2,4-triazol-3-amine followed by a regioselective N-alkylation with a suitable pentan-3-yl electrophile.

The challenge in this approach is achieving regioselectivity, as 1H-1,2,4-triazol-3-amine has multiple nucleophilic nitrogen atoms. nih.gov The alkylation can potentially occur at the N1, N2, or N4 positions of the triazole ring, as well as the exocyclic amino group. uzhnu.edu.uabohrium.comresearchgate.net Careful selection of the catalyst, ligands, base, and reaction conditions is crucial to direct the alkylation to the desired N1 position.

Targeted Synthesis of this compound Backbone

The successful synthesis of the target compound relies on the availability of key precursors and the ability to control the regiochemical outcome of the cyclization or alkylation reaction.

Preparation of Key Precursors and Intermediates

A critical precursor for the direct synthesis of this compound is pentan-3-ylhydrazine. The synthesis of alkylhydrazines can be achieved through various methods, including the reduction of N-nitrosamines or the alkylation of hydrazine. For instance, pentan-3-one can be converted to its corresponding hydrazone, which can then be reduced to pentan-3-ylhydrazine.

Other important intermediates depend on the chosen synthetic route. For cyclization reactions, precursors such as N-cyano-S-methylisothiourea or N-acyl-S-methylisothioureas would be required. nih.gov These can be synthesized from thiourea (B124793) or sodium thiocyanate (B1210189) through established procedures. nih.gov

Table 2: Key Precursors and Their Synthetic Origin

| Precursor/Intermediate | Starting Material(s) | General Method |

|---|---|---|

| Pentan-3-ylhydrazine | Pentan-3-one, Hydrazine | Formation of hydrazone followed by reduction |

| N-cyano-S-methylisothiourea | Thiourea, Cyanogen (B1215507) bromide, Methyl iodide | S-methylation and reaction with cyanogen bromide |

Regioselective Synthesis Techniques

Achieving regioselectivity is a paramount challenge in the synthesis of N-substituted 1,2,4-triazoles. The formation of the desired 1-substituted isomer over other possibilities (N2 and N4) is often dependent on the synthetic route.

In cyclization reactions involving substituted hydrazines, the regioselectivity is often influenced by the nature of the substituents and the reaction conditions. For example, the cyclization of alkylhydrazines with N-acyl-S-methylisothioureas has been reported to yield 1-alkyl-3-dialkylamino-5-phenyltriazoles as the major products. nih.gov The regiochemical outcome can be determined using techniques such as Nuclear Overhauser Effect (NOE) NMR experiments. nih.gov

When employing post-synthesis alkylation of the 1H-1,2,4-triazol-3-amine core, regioselectivity is governed by factors such as steric hindrance and the electronic properties of the triazole ring. nih.gov Alkylation of S-substituted 1,2,4-triazoles has been shown to preferentially occur at the N1 and N2 positions, with the N2 alkylated isomer often being the major product. nih.gov Theoretical studies, such as DFT calculations, can be employed to predict and explain the observed regioselectivity of alkylation. uzhnu.edu.uabohrium.comresearchgate.net To favor the N1-alkylation required for the target compound, one might need to employ protecting group strategies or specific catalytic systems that direct the electrophile to the desired nitrogen atom. New procedures for the regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole have been suggested, which could potentially be adapted. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry, offering considerable advantages over conventional heating methods for the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. rjptonline.org This technology utilizes the ability of certain molecules (polar solvents or reagents) to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com The application of microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance the purity of the final compounds by minimizing the formation of byproducts. rjptonline.orgscielo.org.za

A robust and regioselective synthesis for N1-substituted 3-amino-1,2,4-triazoles has been developed utilizing microwave conditions for the final cyclization step. researchgate.net In this approach, key intermediates are reacted with various hydrazines, and the subsequent cyclization is efficiently carried out under microwave irradiation to yield the desired 1,2,4-triazole core. researchgate.net This method allows for the rapid generation of a variety of N1-substituted derivatives in good yields. researchgate.net

Another efficient microwave-assisted method involves the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under acidic catalysis. mdpi.com By using controlled microwave synthesis in sealed reaction vessels, high temperatures can be achieved, which drives the reaction to completion in a short time, even with volatile starting materials. mdpi.com This straightforward, often solvent-free approach increases the synthetic accessibility of these important building blocks for drug discovery. mdpi.com

The advantages of microwave-assisted synthesis (MAS) over conventional heating are clearly demonstrated in the preparation of various 1,2,4-triazol-3-one derivatives, where MAS resulted in significantly better yields and considerably reduced reaction times. scielo.org.za

Table 1: Comparison of Microwave-Assisted Synthesis (MAS) vs. Conventional Heating

| Product/Reaction Step | Conventional Method Time | Conventional Method Yield | Microwave Method Time | Microwave Method Yield | Reference |

|---|---|---|---|---|---|

| Cyclization to 1,2,4-triazole derivatives | Several hours | Moderate | 5-10 minutes | 64-84% | rjptonline.org |

| Synthesis of Schiff base derivatives | Not specified | Lower | Shorter duration | Improved | scielo.org.za |

| Synthesis of ester derivatives | 10-12 hours | 65-71% | 10-15 minutes | 88-92% | scielo.org.za |

Green Chemistry Principles in the Synthesis of 1,2,4-Triazol-3-amine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-triazole derivatives to minimize environmental impact and improve efficiency. researchgate.netrsc.org These principles focus on aspects such as atom economy, use of safer solvents and reagents, energy efficiency, and reduction of chemical waste. nih.gov

The use of alternative and environmentally benign energy sources is another cornerstone of green chemistry. nih.gov Microwave-assisted synthesis, as discussed previously, is considered a green technique because it is highly energy-efficient and significantly shortens reaction times. pnrjournal.comresearchgate.net Other nonconventional energy sources like ultrasound are also being explored. nih.gov

Furthermore, there is a growing emphasis on developing metal-free catalytic systems to avoid the use of potentially toxic and expensive heavy metals. isres.org An I2-mediated oxidative cyclization of trifluoroacetimidohydrazides represents a metal-free approach where the common solvent dimethylformamide (DMF) serves as the carbon source for the triazole ring. isres.org In another innovative approach, the renewable and readily available D-glucose has been utilized as a C1 synthon in a metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles, highlighting the use of biomass-derived compounds in creating functionalized heterocycles. isres.org

Enantioselective Synthesis and Chiral Resolution of Analogues

The synthesis of enantiomerically pure chiral compounds is of paramount importance in pharmaceutical chemistry, as different enantiomers can exhibit distinct pharmacological activities. For analogues of this compound, which can possess chirality either at the substituent or due to atropisomerism, enantioselective synthesis is a critical area of research.

A significant breakthrough has been the development of the first catalytic, enantioselective synthesis of atropisomeric N-aryl 1,2,4-triazoles. nih.govacs.org Atropisomers are stereoisomers resulting from hindered rotation around a single bond. This method employs a chiral phosphoric acid catalyst to mediate an asymmetric cyclodehydration reaction, affording the target triazoles with high enantiomeric ratios. nih.govacs.org The reaction can be further enhanced by recrystallization to achieve excellent enantiomeric purity (≥99:1 er). nih.gov This organocatalytic strategy is considered environmentally benign and atom-efficient. nih.gov The chiral Brønsted acid catalyst is believed to provide dual activation by protonating the electrophile while deprotonating the nucleophile during the cyclization process. nih.gov

Table 2: Enantioselective Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles using Chiral Phosphoric Acid Catalysts

| Catalyst | Substrate | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| (R)-TRIP | Prochiral precursor 1a | 71:29 | nih.gov |

| (R)-TCYP | Prochiral precursor 1a | 80:20 | nih.gov |

In addition to de novo enantioselective synthesis, chiral resolution is another strategy to obtain single enantiomers. Kinetic resolution, for example, involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution has been successfully applied to separate the enantiomers of chiral 1,2,3-triazole derivatives, yielding enantiomerically pure products (>99% ee) in high yields. researchgate.net This enzymatic approach offers a valuable alternative for producing chiral triazole analogues.

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, the precise connectivity of atoms within 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine can be established.

One-dimensional ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of hydrogen and carbon atoms, respectively. Based on data from analogous N-alkylated 1,2,4-triazole (B32235) derivatives, a detailed prediction of the NMR spectra for this compound can be made. rsc.orgurfu.ru

The ¹H NMR spectrum is expected to show distinct signals for the pentan-3-yl group, the triazole ring proton, and the amine protons. The pentan-3-yl group, being symmetrical, should exhibit a triplet for the two equivalent methyl groups (CH₃), a quartet for the two equivalent methylene (B1212753) groups (CH₂), and a quintet or multiplet for the single methine proton (CH) attached to the triazole nitrogen. The C5-H proton on the triazole ring would appear as a singlet in the aromatic region. The protons of the amino group (-NH₂) are anticipated to present as a broad singlet, which is characteristically exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, signals corresponding to the methyl, methylene, and methine carbons of the pentan-3-yl substituent are expected in the aliphatic region. The two aromatic carbons of the triazole ring, C3 (bearing the amino group) and C5, would appear at lower field, with the C3 carbon typically being more deshielded. researchgate.net

Predicted ¹H NMR Data for this compound Data predicted based on analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Triazole CH | ~8.0 - 8.5 | Singlet (s) | - |

| NH ₂ | ~5.0 - 6.0 | Broad Singlet (br s) | - |

| N-CH | ~4.0 - 4.5 | Quintet | ~7-8 |

| CH ₂ | ~1.8 - 2.0 | Sextet or Multiplet | ~7-8 |

| CH ₃ | ~0.8 - 1.0 | Triplet (t) | ~7-8 |

Predicted ¹³C NMR Data for this compound Data predicted based on analogous structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Triazole C 3-NH₂ | ~155 - 160 |

| Triazole C 5-H | ~145 - 150 |

| N-C H | ~55 - 60 |

| C H₂ | ~25 - 30 |

| C H₃ | ~10 - 15 |

While 1D NMR suggests a structure, 2D NMR experiments are required for unambiguous confirmation by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would display a clear correlation pathway within the pentan-3-yl group: the methine proton (N-CH) would show a cross-peak to the methylene protons (-CH₂-), which in turn would show a cross-peak to the terminal methyl protons (-CH₃). This confirms the integrity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals of the pentan-3-yl group by correlating the ¹H signals (at ~4.2 ppm, ~1.9 ppm, and ~0.9 ppm) to their corresponding ¹³C signals (at ~57 ppm, ~27 ppm, and ~11 ppm, respectively). It would also link the triazole C5-H proton to the C5 carbon.

A cross-peak between the methine proton (N-CH) of the pentan-3-yl group and the C5 carbon of the triazole ring.

A cross-peak between the triazole C5-H proton and the methine carbon (N-CH) of the pentan-3-yl group.

A cross-peak between the C5-H proton and the C3 carbon of the triazole ring. These correlations would unequivocally prove that the pentan-3-yl group is attached to the N1 position of the triazole ring.

Annular prototropic tautomerism, where a proton migrates between the nitrogen atoms of the heterocyclic ring, is a well-documented phenomenon in unsubstituted or C-substituted 1,2,4-triazoles. rsc.orgresearchgate.net This dynamic equilibrium can often be observed by NMR spectroscopy, sometimes resulting in broadened signals or the appearance of multiple sets of signals for the different tautomers. rsc.org

However, in this compound, the presence of the alkyl substituent at the N1 position effectively quenches this annular tautomerism. The covalent bond between the pentan-3-yl group and the N1 atom prevents the migration of a proton to the N2 or N4 positions.

A different form of tautomerism, amino-imino tautomerism, is theoretically possible (shifting a proton from the exocyclic amino group to a ring nitrogen). However, for 3-amino-1,2,4-triazole systems, the amino form is overwhelmingly favored and is generally the only species observed in solution by NMR. ijsr.net Therefore, NMR studies would be expected to show a single, stable constitutional isomer corresponding to the N1-substituted amino tautomer.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the FTIR spectrum would be expected to show several characteristic peaks that confirm its structure. ufv.brnih.gov

Predicted FTIR Absorption Bands for this compound Data predicted based on analogous structures.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3150 - 3100 | C-H Stretch | Aromatic (Triazole C-H) |

| 2960 - 2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic (Pentan-3-yl) |

| ~1640 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1500 | C=N and N=N Ring Stretch | 1,2,4-Triazole Ring |

| 1470 - 1450 | C-H Bend | Aliphatic (Pentan-3-yl) |

| 1350 - 1250 | C-N Stretch | Aromatic Amine, Triazole Ring |

The presence of sharp bands in the 2850-2960 cm⁻¹ region would confirm the aliphatic pentan-3-yl group. The most telling region would be the N-H stretching bands around 3300-3400 cm⁻¹, which are indicative of the primary amino group, and the ring stretching vibrations between 1500-1620 cm⁻¹, confirming the heterocyclic triazole core.

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric molecular vibrations. The Raman spectrum of this compound would provide additional structural confirmation.

Prominent signals would be expected for the symmetric breathing modes of the triazole ring, which are often strong in Raman spectra. nih.gov The C-C backbone stretching vibrations of the pentan-3-yl group would also be Raman active. Like in FTIR, the C-H stretching modes of the alkyl group would be visible. While N-H and other polar group vibrations are often weaker in Raman than in FTIR, their presence can still be detected, providing a comprehensive vibrational profile of the molecule. researchgate.net

Predicted Raman Shifts for this compound Data predicted based on analogous structures.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3100 | C-H Stretch | Aromatic (Triazole C-H) |

| 2960 - 2850 | C-H Symmetric Stretch | Aliphatic (Pentan-3-yl) |

| 1550 - 1450 | Symmetric Ring Stretch | 1,2,4-Triazole Ring |

| 1470 - 1450 | C-H Bend | Aliphatic (Pentan-3-yl) |

| 1300 - 1200 | Ring Breathing Mode | 1,2,4-Triazole Ring |

| 900 - 800 | C-C Symmetric Stretch | Pentan-3-yl Backbone |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₇H₁₄N₄), HRMS is crucial for distinguishing it from other isomers.

The predicted data from an HRMS analysis is presented below.

| Predicted HRMS Data for C₇H₁₄N₄ | |

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₄N₄ |

| Theoretical Exact Mass | 154.1218 Da |

| Predicted [M+H]⁺ Ion | 155.1291 Da |

Table 1: Predicted high-resolution mass spectrometry data for this compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The analysis of this compound by GC-MS would involve the compound being vaporized and separated on a GC column before entering the mass spectrometer, where it would be ionized, typically by electron impact (EI).

The resulting mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would be dictated by the structure, particularly the stability of the triazole ring and the branching of the pentan-3-yl group. Key fragmentation pathways for triazoles often involve the loss of stable neutral molecules like N₂ and HCN. rsc.orgamanote.com The alkyl substituent is prone to fragmentation via cleavage at the C-N bond and within the alkyl chain itself.

Predicted Fragmentation Pattern:

m/z 154 (M⁺): The molecular ion.

m/z 125: Loss of an ethyl group (•C₂H₅) from the pentyl chain.

m/z 84: Cleavage of the pentan-3-yl group, leaving the protonated 3-amino-1,2,4-triazole core. wikipedia.org

m/z 71: Formation of the pentan-3-yl cation ([C₅H₁₁]⁺) following C-N bond cleavage.

m/z 56: Loss of the pentan-3-yl group and subsequent loss of N₂ from the triazole ring.

m/z 43: A propyl cation ([C₃H₇]⁺) fragment from the pentyl group.

| Predicted Key Fragments in GC-MS | |

| m/z Value | Predicted Fragment Identity |

| 154 | [C₇H₁₄N₄]⁺ (Molecular Ion) |

| 125 | [M - C₂H₅]⁺ |

| 84 | [C₂H₅N₄]⁺ (Aminotriazole Core) |

| 71 | [C₅H₁₁]⁺ (Pentan-3-yl Cation) |

| 56 | [C₂H₅N₂]⁺ |

Table 2: A summary of predicted significant ions in the electron impact mass spectrum of this compound.

LC-MS is well-suited for analyzing polar, non-volatile compounds like aminotriazoles. The compound would first be separated using liquid chromatography, often employing a reversed-phase column. Due to the polar nature of the aminotriazole moiety, a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acid additive (such as formic acid) would likely be used to ensure good peak shape and ionization.

Electrospray ionization (ESI) in positive ion mode is the expected method, which would generate a prominent quasimolecular ion [M+H]⁺ at m/z 155. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, providing further structural confirmation. The fragmentation in ESI is typically less extensive than in EI, often involving the loss of the alkyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While no crystal structure has been published for this compound, the analysis of related 1,2,4-triazole derivatives allows for a prediction of its likely solid-state characteristics. mdpi.comresearchgate.net

| Predicted Crystallographic Features | |

| Parameter | Expected Observation |

| Crystal System | Monoclinic or Triclinic |

| Key Intermolecular Forces | N-H···N hydrogen bonding |

| Supramolecular Motif | Chains or layered sheets |

| Conformation | The pentan-3-yl group would likely adopt a staggered conformation to minimize steric hindrance. |

Table 3: Predicted solid-state structural features for this compound based on analogs.

Chemical Reactivity and Derivatization Studies

Functionalization of the Triazole Ring System

The 1,2,4-triazole (B32235) ring possesses distinct nitrogen atoms that can participate in various reactions, leading to the formation of new C-N or N-N bonds.

The 1,2,4-triazole ring in 3-amino-1,2,4-triazole derivatives can undergo alkylation, typically at the N-2 or N-4 positions. researchgate.net Since the N-1 position of the target compound is already substituted with a pentan-3-yl group, further alkylation would lead to the formation of quaternary triazolium salts. The reaction with alkyl halides can result in a mixture of N-2 and N-4 quaternized products, with the selectivity depending on the nature of the alkylating agent and the reaction conditions. researchgate.net

Computational and experimental studies on C-amino-1H-1,2,4-triazoles indicate that increasing the hardness of the electrophilic alkylating agent favors attack at the N-4 atom, while softer electrophiles may show increased probability of attack at the N-2 position. researchgate.net

Table 1: Representative Alkylation Reactions on the 3-Amino-1,2,4-Triazole Scaffold

| Reactant | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| 1-Substituted-1H-1,2,4-triazol-3-amine | Methyl Iodide | 1,4-Disubstituted-3-amino-1,2,4-triazolium iodide | researchgate.net |

| 1-Substituted-1H-1,2,4-triazol-3-amine | Benzyl (B1604629) Bromide | 1,4-Disubstituted-3-amino-1,2,4-triazolium bromide | researchgate.net |

This table illustrates general alkylation patterns for the 3-amino-1,2,4-triazole core structure.

Arylation reactions on the triazole ring are less common but can be achieved under specific conditions, often involving metal catalysis. These reactions would similarly target the available nitrogen atoms on the ring.

The electron-deficient nature of the 1,2,4-triazole ring generally makes it resistant to electrophilic substitution. However, functionalization can be achieved through other means. For instance, halogenation of the triazole ring can be performed, creating intermediates for subsequent nucleophilic substitution reactions.

A common strategy involves the synthesis of brominated triazoles, which can then react with various nucleophiles. researchgate.net For example, a 3-bromo-1-(pentan-3-yl)-1H-1,2,4-triazole intermediate could potentially react with amines, azides, or other nucleophiles to replace the bromine atom. researchgate.net This two-step process allows for the introduction of a wide range of functional groups at the C-3 or C-5 positions of the triazole ring. Another relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been demonstrated for amination of electrophilic aromatic compounds using aminotriazole derivatives. google.com

Transformations of the Amine Moiety

The exocyclic 3-amino group is a primary reaction site, behaving as a typical nucleophile. It readily participates in acylation, sulfonylation, and condensation reactions.

The amino group of 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. Studies on the acetylation of 5-amino-1H- researchgate.netrsc.orgnih.govtriazole (an isomer) show that both the exocyclic amino group and the ring nitrogens can be acetylated, with selectivity being controlled by the reaction conditions. nih.gov Using equivalent amounts of acetic anhydride (B1165640) can lead to selective acylation of the amino group. nih.gov

Sulfonylation of the amino group is also a common transformation, typically achieved by reacting the aminotriazole with a sulfonyl chloride in the presence of a base. This reaction yields sulfonamide derivatives. This approach has been used to synthesize various N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives. nih.gov

Table 2: Acylation and Sulfonylation of the 3-Amino Group

| Reagent Type | Example Reagent | Product Class | Reference |

|---|---|---|---|

| Acylating Agent | Acetyl Chloride | N-(1-(pentan-3-yl)-1H-1,2,4-triazol-3-yl)acetamide | nih.gov |

| Acylating Agent | Acetic Anhydride | N-(1-(pentan-3-yl)-1H-1,2,4-triazol-3-yl)acetamide | nih.gov |

| Sulfonylating Agent | Benzenesulfonyl Chloride | N-(1-(pentan-3-yl)-1H-1,2,4-triazol-3-yl)benzenesulfonamide | nih.gov |

The primary amine functionality is ideal for the formation of imines, commonly known as Schiff bases. This is typically achieved through the condensation reaction with an aldehyde or a ketone, often under acidic catalysis. mwjscience.com A wide variety of aromatic and heterocyclic aldehydes can be used to synthesize a diverse range of Schiff base derivatives from 3-amino-1,2,4-triazoles. nih.govfabad.org.tr

The Mannich reaction provides another route for derivatization. nih.gov This three-component condensation involves the amino group of the triazole, formaldehyde, and a primary or secondary amine. researchgate.netnih.gov The reaction results in the formation of an aminomethyl derivative, known as a Mannich base, attached to the exocyclic amino group. researchgate.net

Table 3: Schiff and Mannich Base Formation from the 3-Amino Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Benzaldehyde | N-benzylidene-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine | nih.gov |

| Schiff Base Formation | 5-Chlorosalicylaldehyde | 2-chloro-6-(((1-(pentan-3-yl)-1H-1,2,4-triazol-3-yl)imino)methyl)phenol | mwjscience.com |

| Mannich Base Formation | Formaldehyde, Morpholine | N-((morpholinomethyl)amino)-1-(pentan-3-yl)-1H-1,2,4-triazole derivative | nih.gov |

Side-Chain Modifications of the Pentan-3-yl Group

The pentan-3-yl group attached at the N-1 position of the triazole ring is a saturated, non-polar alkyl substituent. This side-chain is chemically robust and generally unreactive under standard synthetic conditions used for modifying the triazole ring or the amino group.

Modifications to this aliphatic group would require harsh reaction conditions, such as free-radical halogenation, which would likely be non-selective and could potentially lead to degradation or unwanted reactions on the heterocyclic ring system. Therefore, the pentan-3-yl group is typically incorporated into the molecule in its final form and is not a target for further derivatization. Its primary role is to impart lipophilicity and specific steric bulk to the molecule, influencing its physical properties and interactions with biological targets.

Oxidation and Reduction Pathways

Detailed experimental studies on the specific oxidation and reduction pathways of this compound are not extensively documented in publicly available literature. However, the general reactivity of the 1,2,4-triazole ring system provides insights into its expected behavior under oxidative and reductive conditions.

Oxidation: The 1,2,4-triazole ring is generally resistant to oxidation due to its aromatic character. Strong oxidizing agents would likely lead to the degradation of the molecule rather than a controlled transformation of the triazole core. The primary amino group at the C3 position is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives under specific conditions. However, such reactions would need to be carefully controlled to avoid side reactions or decomposition. In related 1,2,4-triazoline-3-thiones, oxidation has been shown to convert the thione group into a sulfonic acid, indicating the triazole ring's stability during such transformations. rsc.org

Reduction: The 1,2,4-triazole ring is also generally stable towards reduction. Catalytic hydrogenation or treatment with common reducing agents is not expected to readily reduce the aromatic triazole ring. The amino group is already in its most reduced state. Therefore, this compound is anticipated to be stable under a variety of reductive conditions. A series of 1-alkyl-5-amino-1H-1,2,4-triazoles have been synthesized through the reduction of an azido (B1232118) group to an amino group, without affecting the triazole ring. researchgate.net

Introduction of Diverse Functional Groups

The primary amino group at the C3 position of this compound is the most reactive site for the introduction of diverse functional groups. This can be achieved through various reactions, primarily involving electrophilic reagents.

N-Alkylation and N-Arylation: The amino group can undergo nucleophilic substitution reactions with alkyl or aryl halides to introduce new substituents. These reactions typically require a base to deprotonate the amino group, enhancing its nucleophilicity.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) can lead to the formation of the corresponding amides. This is a common strategy to modify the properties of the parent amine.

Schiff Base Formation: Condensation of the primary amino group with aldehydes or ketones yields Schiff bases (imines). This reaction is often reversible and acid-catalyzed.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base can afford sulfonamides.

The following table summarizes some potential derivatization reactions for introducing functional groups onto the 3-amino position of a 1-substituted-1H-1,2,4-triazol-3-amine scaffold.

| Reagent Class | Reagent Example | Functional Group Introduced | Product Class |

| Alkyl Halide | Iodomethane | Methyl | Secondary Amine |

| Acyl Chloride | Acetyl chloride | Acetyl | Amide |

| Aldehyde | Benzaldehyde | Benzylidene | Schiff Base |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Tosyl | Sulfonamide |

Reaction Mechanisms and Kinetics of Derivatization

The derivatization of this compound at the 3-amino position generally proceeds through well-established reaction mechanisms.

N-Alkylation: The alkylation of the 3-amino group with an alkyl halide typically follows an S(_N)2 mechanism. The amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide, as well as the nature of the leaving group and the steric hindrance around the reacting centers. Computational and experimental studies on the alkylation of C-amino-1,2,4-triazoles have shown that quaternization can occur at the N-2 and N-4 atoms of the triazole ring as well, indicating a competition between the exocyclic amino group and the ring nitrogens as nucleophilic centers. acs.org The selectivity of the reaction can be influenced by the reaction conditions and the nature of the electrophile. acs.org

N-Acylation: The acylation of the 3-amino group with an acyl chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride or carboxylate) to form the stable amide product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl).

The kinetics of these derivatization reactions are influenced by several factors, including:

Nucleophilicity of the 3-amino group: The electron-donating or -withdrawing nature of the substituents on the triazole ring can affect the electron density on the amino group and thus its nucleophilicity.

Electrophilicity of the reagent: The reactivity of the alkyl halide, acyl chloride, or other electrophile plays a crucial role.

Steric hindrance: The bulky pentan-3-yl group at the N1 position and any substituents on the electrophile can sterically hinder the approach of the reactants, thereby slowing down the reaction rate.

Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of the reactants, transition states, and products, thus affecting the reaction kinetics.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

A study on the reactivity of C-amino-1,2,4-triazoles towards electrophiles using computational methods predicted that the global nucleophilicity of 3-amino-1H-1,2,4-triazoles is higher than that of 5-amino-1H-1,2,4-triazoles. acs.org Fukui functions and molecular electrostatic potential calculations indicated that reactions involving the amino group should occur more readily for the 3-amino isomers. acs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic and structural properties of 1,2,4-triazole (B32235) compounds.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized, lowest-energy three-dimensional structure of molecules. For 1,2,4-triazole derivatives, DFT calculations, often employing functionals like B3LYP or M06 with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net These studies provide a precise picture of the molecular architecture, which is fundamental to understanding its reactivity and interactions. For instance, in related 1,2,4-triazole structures, DFT has been used to confirm the planarity of the triazole ring and determine the orientation of its substituents. researchgate.netijsr.net The electronic structure, including the distribution of electron density and electrostatic potential, is also mapped, revealing sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. ntu.edu.iq In studies of various triazole derivatives, the HOMO-LUMO gap has been calculated to predict their relative stabilities and reactivity profiles. acs.orgresearchgate.net For example, analysis of related triazole compounds has shown that substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. acs.org

| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Finding |

|---|---|---|---|---|

| Triazole Derivative 17 | -6.27 | -1.50 (est.) | 4.77 (est.) | Considered a good electron donor. acs.org |

| Triazole Derivative 22 | -6.40 | -1.63 | 4.77 | Considered the best electron acceptor among analogs studied. acs.org |

Data presented are for illustrative purposes based on findings for related 1,2,4-triazole-1,2,3-triazole conjugates and are not specific to 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org For a flexible molecule like this compound, which has a non-rigid pentyl group, MD simulations can explore its conformational landscape. These simulations model the interactions between atoms and solve their equations of motion, providing a trajectory of the molecule's behavior in different environments, such as in a solvent. frontiersin.org This analysis is critical for understanding how the molecule might adopt different shapes and how these conformations influence its interactions with other molecules, which is particularly relevant in fields like drug design and materials science. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be compared with experimental data for structural validation. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, predicting UV-Visible absorption spectra. nih.gov Furthermore, DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net Discrepancies between calculated and experimental spectra can often be attributed to factors like solvent effects or intermolecular interactions in the solid state. nih.gov For various 1,2,4-triazole derivatives, these computational predictions have proven to be in good agreement with experimental observations, aiding in their structural characterization. researchgate.net

Thermochemical Calculations and Enthalpy of Formation

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are fundamental to understanding the energetic stability of a compound. The enthalpy of formation of amino-1,2,4-triazole derivatives has been investigated using both experimental techniques like static-bomb combustion calorimetry and high-level theoretical calculations. researchgate.net Computational methods, such as the G3(MP2) composite approach, have been used to estimate gas-phase standard molar enthalpies of formation. researchgate.netresearcher.lifedntb.gov.ua These theoretical values have shown excellent agreement with experimental results for simpler amino-1,2,4-triazoles, supporting the use of computational methods to predict these properties for more complex derivatives where experimental data may be unavailable. researchgate.net These calculations are vital for assessing the thermodynamic stability and potential energy content of the compounds. researcher.life

| Compound | ΔfH°m(g, 298.15 K) / kJ·mol-1 (Experimental) | ΔfH°m(g, 298.15 K) / kJ·mol-1 (Calculated, G3MP2) |

|---|---|---|

| 3-amino-1H-1,2,4-triazole | 89.1 ± 1.3 | 91.5 |

| 4-amino-4H-1,2,4-triazole | 130.3 ± 1.1 | 132.8 |

| 3,5-diamino-1H-1,2,4-triazole | 80.8 ± 1.8 | 81.4 |

Source: Adapted from thermochemical studies on amino-1,2,4-triazole derivatives. researchgate.net

In Silico Screening and Virtual Library Design

Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical investigations focused solely on this compound. The available research predominantly covers the broader class of 1,2,4-triazole derivatives, highlighting their potential in various therapeutic areas through in silico screening and the design of virtual libraries.

In general, computational studies on 1,2,4-triazole derivatives involve virtual screening of large compound libraries to identify potential hits for specific biological targets. pensoft.netresearchgate.net These studies often employ molecular docking simulations to predict the binding affinity and interaction modes of the compounds with the active site of a target protein. pensoft.netresearchgate.net For instance, in silico investigations of 1,2,4-triazole derivatives have been performed to assess their potential as antioxidant agents by docking them against enzymes involved in oxidative stress. pensoft.netresearchgate.net

The design of virtual libraries is a common strategy to explore the chemical space around a core scaffold like 1,2,4-triazole. This involves the systematic modification of the core structure with various substituents to generate a diverse set of virtual compounds. These libraries are then screened in silico to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. While this approach is widely used for 1,2,4-triazole derivatives, no specific virtual libraries centered around the this compound scaffold were found in the reviewed literature.

Although no direct research on this compound is available, the principles of in silico screening and virtual library design for other 1,2,4-triazole derivatives suggest a potential workflow for future studies on this specific compound. Such a study would likely involve:

Target Selection: Identifying a relevant biological target based on the predicted pharmacological profile of the compound.

Model Generation: Creating a three-dimensional model of the target protein, often based on crystallographic data.

Virtual Library Generation: Designing a library of analogs by modifying the pentan-3-yl and amine substituents of the this compound core.

Molecular Docking: Docking the parent compound and its virtual analogs into the active site of the target to predict binding energies and interactions.

ADME/T Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to filter for drug-like candidates.

Without specific research data, it is not possible to provide detailed findings or data tables for this compound. The information presented here is based on general methodologies applied to the broader class of 1,2,4-triazole derivatives.

Mechanistic Studies of Biological Interactions in Vitro/cellular

Molecular Target Identification and Binding Mechanisms

The 1,2,4-triazole (B32235) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets through hydrogen bonding, dipole interactions, and coordination with metal ions. pensoft.net The 3-amino group and the N1-pentan-3-yl substituent of the subject compound are expected to significantly influence its binding affinity and selectivity for various biomolecules.

Enzyme Inhibition Studies (e.g., Catalase, Cholinesterases, Gibberellin Biosynthesis Enzymes, CYP51, MurB)

Derivatives of 1,2,4-triazole are well-documented inhibitors of several key enzymes. The specific inhibitory profile of 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine would be determined by its unique structural features.

Catalase: The compound 3-amino-1,2,4-triazole (amitrole) is a well-known and specific inhibitor of catalase. nih.gov The inhibition mechanism is irreversible, involving covalent binding of the inhibitor to the enzyme's active site, which contains a heme prosthetic group. nih.govportlandpress.com This interaction is thought to occur during the catalytic cycle of the enzyme. Given the presence of the 3-amino-1,2,4-triazole core, the subject compound could potentially exhibit similar catalase-inhibiting properties.

Cholinesterases: A significant number of 1,2,4-triazole derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. acs.orgresearchgate.netisp.edu.pknih.gov The triazole ring and its substituents can interact with both the catalytic and peripheral anionic sites of these enzymes. nih.gov The inhibitory activity is highly dependent on the nature of the substituents on the triazole core. researchgate.netbohrium.com

| Compound ID | Substituents | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 9j | N-aryl acetamide (B32628) derivative of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 5.41 ± 0.24 | 7.52 ± 0.18 | researchgate.net |

| Compound 10f | N-aryl acetamide derivative of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 13.57 ± 0.31 | > 50 | researchgate.net |

| Compound 13 | Benzenesulfonohydrazide derivative with 4-F, 2-Cl phenyl | 0.70 ± 0.05 | 1.70 ± 0.050 | bohrium.com |

| Compound 17 | Benzenesulfonohydrazide derivative with 2,4-diCl phenyl | 0.30 ± 0.050 | 0.70 ± 0.050 | bohrium.com |

| Compound 2.1 | 5-thiophene-(3-ylmethyl)-4H-1,2,4-triazole-3-thiol derivative | 1.63 nM | 8.71 nM | nih.gov |

| Compound 2.3 | 5-thiophene-(3-ylmethyl)-4H-1,2,4-triazole-3-thiol derivative | 2.54 nM | 11.45 nM | nih.gov |

Gibberellin Biosynthesis Enzymes: In plants, many triazole compounds function as growth regulators by inhibiting the biosynthesis of gibberellins, a class of plant hormones. indexcopernicus.com They specifically block the activity of kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes several oxidative steps in the gibberellin pathway. indexcopernicus.com This inhibition leads to reduced plant stature and is a common mechanism for triazole-based fungicides and plant growth regulators. researchgate.net

CYP51 (Lanosterol 14α-demethylase): The inhibition of this cytochrome P450 enzyme is the primary mechanism of action for azole antifungal drugs. researchgate.netacs.org The nitrogen atom (at position 4) of the 1,2,4-triazole ring coordinates directly to the iron atom within the heme cofactor of the CYP51 active site. frontiersin.orgresearchgate.net This binding prevents the demethylation of lanosterol (B1674476), a crucial step in the biosynthesis of ergosterol (B1671047), which is an essential component of fungal cell membranes. researchgate.netnih.gov The binding is further stabilized by hydrophobic interactions between the N1-substituent of the triazole and amino acid residues in the enzyme's active site. frontiersin.org

MurB: Research literature does not commonly associate 1,2,4-triazole derivatives with the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in bacterial cell wall peptidoglycan synthesis. While triazoles have broad antibacterial activity, their mechanisms typically involve other targets. mdpi.com

Receptor Interaction and Ligand Binding Analysis

The 1,2,4-triazole nucleus is a versatile scaffold for designing ligands that can interact with various receptors. Studies have shown that derivatives can be engineered to act as antagonists for G-protein coupled receptors (GPCRs) and other receptor types. For example, specific 1,2,4-triazole derivatives have been reported as cannabinoid CB1 receptor antagonists and γ-aminobutyric acid-A (GABA-A) receptor antagonists. nih.gov Other research has focused on developing triazoles as potent antagonists for the adenosine (B11128) A2B receptor and as inhibitors of fibroblast growth factor receptors, highlighting the chemical tractability of this scaffold for achieving receptor selectivity. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

The biological activity of 1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.

Impact of Substituent Modifications on Molecular Interactions

SAR studies on various series of 1,2,4-triazoles have provided valuable insights into their mechanism of action.

For Antifungal (CYP51 Inhibition) Activity: The N1-substituent is critical. It typically consists of a bulky, lipophilic group that fits into the hydrophobic substrate-binding channel of CYP51. frontiersin.org The presence of halogenated phenyl groups often enhances activity. nih.gov

For Cholinesterase Inhibition: The substituents at the N4 and C5 positions play a key role. Aromatic or heteroaromatic rings attached to the core, often with electron-withdrawing groups like halogens, can significantly increase inhibitory potency against both AChE and BChE. researchgate.netbohrium.com

For Antibacterial Activity: The introduction of a benzyl (B1604629) group at the N4 position has been shown to enhance activity against Gram-positive bacteria more than a phenyl group. mdpi.com Fusing the triazole with other heterocyclic systems, such as thiadiazines, is also a common strategy to modulate antibacterial potency. nih.gov

For this compound, the flexible, non-aromatic pentan-3-yl group at the N1 position would influence its lipophilicity and conformational flexibility, which are key determinants for fitting into enzyme or receptor binding pockets. The 3-amino group is a key hydrogen-bonding moiety that can establish critical interactions with target proteins. researchgate.net

Influence of Chirality on Biochemical Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. Many of the most successful triazole-based drugs, such as the antifungal voriconazole, are chiral molecules, and their enantiomers often exhibit significantly different potencies and metabolic profiles. While this compound is an achiral molecule, the introduction of chiral centers through substituent modification would be a critical consideration in any drug development effort. Derivatization of the 3-amino group or substitution on the pentan-3-yl chain could create stereocenters. The resulting stereoisomers would be expected to interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy and selectivity.

Advanced Applications in Research Fields Non Clinical

Applications in Medicinal Chemistry Research

In the field of medicinal chemistry, the 3-amino-1,2,4-triazole scaffold, to which 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine belongs, serves as a foundational structure for the synthesis of new investigational compounds. medchemexpress.comresearchgate.net

Development of Molecular Probes for Biochemical Pathways

While direct applications of this compound as a molecular probe are not extensively documented, its structural components suggest a potential for such development. Molecular probes are essential tools for elucidating complex biological processes. The 3-amino-1,2,4-triazole nucleus can be chemically modified, for instance, by attaching fluorescent tags or reporter groups to the amino moiety. These modified molecules could then be used to track and visualize specific biochemical pathways or to identify and characterize new protein targets in a research setting. The pentan-3-yl group could be leveraged to modulate the probe's solubility and cell membrane permeability, tailoring it for specific experimental conditions.

Design of Enzyme Inhibitors for Research Tools

The 3-amino-1,2,4-triazole structure is a known inhibitor of several enzymes, making it a valuable tool for biochemical research. fishersci.ca The parent compound, 3-amino-1,2,4-triazole (also known as Amitrole), is a well-characterized inhibitor of catalase (EC 1.11.1.6) and imidazoleglycerol-phosphate dehydratase, an enzyme crucial for histidine biosynthesis. nih.govwikipedia.orgnih.gov This inhibitory action allows researchers to study the roles of these enzymes in cellular metabolism and disease models.

Derivatives like this compound are investigated as potential enzyme inhibitors with modified potency or selectivity. The N1-substituent, in this case, the pentan-3-yl group, can influence the molecule's binding affinity to the enzyme's active site. Research in this area involves synthesizing analogs and evaluating their inhibitory effects on various enzymes, such as vascular endothelial growth factor receptors (VEGFR-1/2), which are targets in cancer research. nih.gov

Investigation as Scaffolds for Bioactive Compounds (in vitro only)

The 3-amino-1,2,4-triazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. nih.govresearchgate.net Researchers utilize this scaffold to build libraries of novel molecules for in vitro screening against various biological targets. The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological effects. researchgate.net These in vitro studies are foundational for discovering new lead compounds for potential therapeutic development. For example, various amino-triazole derivatives have been synthesized and tested for their antiproliferative effects on human tumor cell lines. researchgate.netfao.org

Table 1: Examples of In Vitro Bioactivity of Substituted Triazole Scaffolds

| Compound Class | Target/Assay | Observed in vitro Activity |

|---|---|---|

| (5-amino-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-ones | Ovarian Cancer OVCAR-4 cells | Growth Percentage (GP) = -4.08% to 6.63% |

| 1H-1,2,4-triazol-3-yl-anilines | VEGFR-2 Enzymatic Assay | Potent ATP-competitive inhibition |

| 1-Sulfonyl-3-amino-1H-1,2,4-triazoles | Yellow Fever Virus (YFV) Replication | Selective inhibition of YFV |

| Carbazole-triazole conjugates | Candida albicans | Antifungal activity |

Contributions to Agrochemical Research

In agrochemical science, the 1,2,4-triazole (B32235) core is integral to the development of compounds designed to protect crops and manage plant growth. researchgate.net

Development of Novel Herbicides and Fungicides (mechanistic studies)

The 3-amino-1,2,4-triazole structure is the basis for the non-selective herbicide Amitrole. herts.ac.uk Mechanistic studies have shown that Amitrole acts by inhibiting carotenoid biosynthesis and interfering with the histidine biosynthesis pathway in plants. nih.govnih.gov Research into compounds like this compound explores how modifications to the parent structure can alter herbicidal activity and selectivity. The pentan-3-yl group, by increasing lipophilicity, may enhance the compound's uptake through the waxy cuticle of plant leaves.

Furthermore, the 1,2,4-triazole ring is a cornerstone of many modern fungicides. nih.govresearchgate.net These compounds often function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. mdpi.com Mechanistic studies on derivatives of this compound would involve assessing their ability to inhibit this key fungal enzyme and evaluating their spectrum of activity against various plant pathogenic fungi.

Table 2: Fungicidal Spectrum of Representative 1,2,4-Triazole Derivatives

| Pathogenic Fungi | Representative Activity of Triazole Derivatives |

|---|---|

| Physalospora piricola | High activity (EC50 values as low as 10.126 µg/mL for some derivatives) |

| Sclerotinia sclerotiorum | Significant inhibition |

| Alternaria solani | Broad antifungal activity |

| Pyricularia oryzae | Broad antifungal activity |

| Rhizoctonia cerealis | Broad antifungal activity |

Plant Growth Regulation Research

Compounds that interfere with plant metabolic pathways at sub-lethal concentrations can function as plant growth regulators. Amitrole, for instance, is known to have plant growth regulating properties. nih.gov Research in this area investigates how novel triazole derivatives could be used to beneficially modify plant growth, such as promoting drought stress resistance or controlling plant stature. nih.gov The specific structure of this compound could be studied for more selective effects on plant hormonal pathways or other physiological processes, potentially leading to the development of new tools for agricultural management.

Utility in Materials Science and Coordination Chemistry

The 1,2,4-triazole ring system is a well-established building block in coordination chemistry and materials science due to the presence of multiple nitrogen atoms that can act as coordination sites for metal ions. scirp.org Derivatives of 1,2,4-triazole are recognized as effective coordinating ligands.

The this compound molecule possesses several features that make it an intriguing ligand for the design of metal complexes. The 1,2,4-triazole ring and its derivatives are known to be excellent ligands that can coordinate with transition metal(II) ions through their N1 and N2 atoms. scirp.org The core structure, 3-amino-1,2,4-triazole, contains a triazole ring system and an amino group, both of which can participate in binding to metal centers. medchemexpress.com This allows the molecule to function potentially as a monodentate ligand, coordinating through one of the ring nitrogens, or as a bridging ligand, linking multiple metal centers to form polynuclear complexes or coordination polymers. scirp.orgmdpi.com

The coordination behavior is influenced by the substituent at the N1 position. In this case, the pentan-3-yl group is a non-coordinating, sterically bulky alkyl group. Its presence is expected to influence the resulting metal complexes in several ways:

Solubility: The hydrophobic nature of the pentyl group can enhance the solubility of the resulting metal complexes in non-polar organic solvents.

Steric Hindrance: The bulkiness of the pentan-3-yl group can direct the self-assembly of the complex, influencing the coordination geometry around the metal ion and potentially leading to the formation of discrete molecular complexes rather than extended polymeric structures.

Crystal Packing: The shape and size of the pentyl group will play a significant role in the solid-state packing of the metal complexes, affecting properties like crystal density and morphology.

Research on similar 1,2,4-triazole derivatives has shown their ability to form stable complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). scirp.orgekb.eg The coordination mode often involves the nitrogen atoms of the triazole ring, as shown in studies with other substituted triazoles. nih.govresearchgate.net

| Structural Feature | Potential Role in Coordination | Expected Influence | Relevant Metal Ions |

|---|---|---|---|

| 1,2,4-Triazole Ring (N2, N4 atoms) | Primary coordination sites; can act as a bridge between metal ions. | Forms stable five-membered chelate rings; facilitates formation of coordination polymers. scirp.org | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Fe(II) scirp.orgmdpi.comekb.eg |

| 3-Amino Group (-NH2) | Secondary coordination site. | Can participate in chelation, enhancing complex stability; provides a site for hydrogen bonding. | Transition metals |

| 1-Pentan-3-yl Group | Steric director and solubility modifier. | Increases solubility in organic solvents; influences crystal packing and molecular self-assembly. | Not directly involved in coordination. |

The ability of 1,2,4-triazole derivatives to act as bridging ligands makes them valuable precursors for creating extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). scirp.orgmedchemexpress.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, often resulting in porous structures with high surface areas. mdpi.comnih.gov

This compound can be envisioned as a linker for MOF synthesis. The triazole ring can bridge between metal centers, while the non-coordinating pentan-3-yl group would extend into the pores of the framework. mdpi.com The nature of this pendant group can tune the properties of the MOF, such as:

Pore Environment: The hydrophobic pentyl groups can create a non-polar environment within the MOF's channels, which could be advantageous for the selective adsorption of non-polar guest molecules. nih.gov

Structural Stability: The space-filling nature of the alkyl groups can provide structural support to the framework.

Functionality: While the pentyl group itself is non-functional, the synthetic route to the ligand could be adapted to introduce other functional groups, leading to functionalized MOFs for applications in catalysis or sensing. google.com

The parent compound, 1H-1,2,4-triazol-3-amine, is noted as a precursor for the production of new functional materials like polymers and MOFs. medchemexpress.com Similarly, various substituted 1,2,4-triazoles have been successfully used to construct MOFs with interesting properties, including gas adsorption and chiral frameworks. mdpi.comresearchgate.net

Analytical Chemistry Methodologies

The study and application of this compound in any research context necessitate the development of robust analytical methods for its characterization, detection, and quantification.

An analytical standard is a highly purified and well-characterized substance used as a reference in analytical tests. medchemexpress.com For this compound, establishing such a standard is the first step for any quantitative research. This involves unambiguous confirmation of its chemical identity and purity.

The synthesis of a reference standard would likely follow established methods for creating substituted 3-amino-1,2,4-triazoles, which often involve the cyclization of hydrazinecarboximidamide derivatives. nih.gov Following synthesis and purification, a comprehensive characterization would be performed using a suite of spectroscopic and analytical techniques.

| Analytical Technique | Information Provided | Typical Expected Results |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. urfu.ru | Distinct signals corresponding to the protons and carbons of the pentan-3-yl group and the triazole ring. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula. nih.gov | A molecular ion peak corresponding to the exact mass of C₇H₁₄N₄. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (amino group and triazole N-H), C-H stretching (alkyl group), and C=N/N=N stretching (triazole ring). nih.gov |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N). researchgate.net | Experimental percentages of Carbon, Hydrogen, and Nitrogen that match the calculated theoretical values for C₇H₁₄N₄. |

Once a standard is available, methods for detecting and quantifying this compound in various matrices can be developed and validated. Given its structure, chromatographic and electrophoretic techniques would be highly suitable.

High-Performance Liquid Chromatography (HPLC): An HPLC method could be developed for its separation and quantification. Due to the polar nature of the triazole and amino groups, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a particularly effective mode of separation. researchgate.net A HILIC method typically uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile (B52724), mixed with a polar aqueous buffer. researchgate.net Detection would likely be performed using a UV detector, as triazole rings typically exhibit UV absorbance. researchgate.net

Capillary Electrophoresis (CE): CE is another powerful technique for analyzing polar and charged compounds. The parent compound, 3-amino-1,2,4-triazole (amitrole), has been successfully determined in water samples using capillary zone electrophoresis. nih.gov This method separates ions based on their electrophoretic mobility in an electric field. researchgate.net For this compound, separation could be achieved in a low-pH buffer where the amino group is protonated, imparting a positive charge to the molecule. nih.gov

The validation of such methods would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?

The synthesis of triazol-3-amine derivatives typically involves cyclization reactions or functionalization of pre-existing triazole cores. For example, nitrogen-rich heterocycles like 1H-1,2,4-triazol-3-amine derivatives can be synthesized via multi-component reactions using alkyl orthoesters (e.g., triethyl orthoformate, TEOF) and sodium azide under acidic conditions . Substituted amines (e.g., pentan-3-ylamine) may react with intermediates like cyanoguanidine to form the triazole ring. Reaction parameters such as temperature (e.g., 100–105°C), solvent choice (e.g., glacial acetic acid), and catalyst (e.g., Yb(OTf)₃) critically affect yield and purity. Optimization requires monitoring via TLC or HPLC and purification by recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Structural elucidation typically combines:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions.

- X-ray crystallography : Resolves tautomeric forms (e.g., 3-amine vs. 5-amine) and hydrogen-bonding networks. For example, co-crystallization of tautomers (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine) has been reported, with planar triazole rings and dihedral angles <3° between substituents .

- SHELX software : Used for refining crystallographic data, particularly for small molecules and high-resolution structures .

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and reactivity indices. For triazol-3-amine derivatives, DFT has been applied to:

- Predict tautomeric stability and intramolecular hydrogen bonding .

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess chemical reactivity .

- Simulate IR and NMR spectra for comparison with experimental data . Software like Gaussian or ORCA is commonly used, with basis sets (e.g., B3LYP/6-311++G**) optimized for accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for tautomeric forms of triazol-3-amine derivatives?

Tautomerism (e.g., 3-amine vs. 5-amine) can lead to conflicting data. Resolution strategies include:

- Combined X-ray and NMR analysis : X-ray identifies dominant tautomers in the solid state, while NMR (in solution) detects dynamic equilibria .

- Variable-temperature NMR : Observes tautomeric shifts with temperature changes.

- Computational modeling : DFT predicts relative tautomer stability in different environments . For example, co-crystallized tautomers may exhibit distinct hydrogen-bonding patterns, detectable via SHELX-refined electron density maps .

Q. How do substituent variations (e.g., alkyl vs. aryl groups) impact the biological activity of triazol-3-amine derivatives?

Structure-Activity Relationship (SAR) studies reveal:

- Alkyl substituents (e.g., pentan-3-yl): Enhance lipophilicity, potentially improving membrane permeability in antimicrobial or anticancer agents .

- Aryl substituents : May engage in π-π stacking with enzyme active sites, as seen in HIV-1 reverse transcriptase inhibitors where phenyl groups occupy hydrophobic pockets .

- Electron-withdrawing groups (e.g., Cl, CF₃): Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins . Systematic SAR requires synthesizing analogs (e.g., 1-(2,4-dichlorophenyl)methyl derivatives) and testing against relevant biological assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste management : Segregate hazardous waste and dispose via certified biohazard contractors .

- Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous release .

Q. How can molecular docking studies predict the interaction of this compound with enzyme targets like HIV-1 reverse transcriptase?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) simulates ligand-enzyme binding. For triazol-3-amine derivatives:

- Grid generation : Focuses on hydrophobic pockets (e.g., W229 in HIV-1 RT) .

- Scoring functions : Evaluate binding affinities (ΔG) and hydrogen-bond interactions.

- Validation : Compare with crystallographic data (e.g., PDB entries) to refine pose predictions . Studies on S-CN-DABO derivatives demonstrate substituent effects on RT inhibition, guiding rational design .

Q. What are the applications of this compound in energetic materials research?

Nitrogen-rich triazoles are precursors for high-energy-density materials (HEDMs). Derivatives like 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine exhibit:

- High heats of formation (>400 kJ/mol) due to N-N bond density .

- Detonation velocities (~8,500 m/s) and pressures (~30 GPa), calculated via Cheetah or EXPLO5 software .

- Stability metrics (e.g., impact sensitivity) assessed using BAM fallhammer tests .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.